Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)
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Overview
Description
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) is an organometallic compound with the molecular formula C48H24F18Ni and a molecular weight of 1001.38 g/mol . This compound is characterized by its unique structure, which includes three trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligands coordinated to a central nickel atom in the zero oxidation state. It is typically a yellow to orange solid that is insoluble in water but soluble in organic solvents such as chloroform, ether, and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) involves a multi-step process. One common method includes the following steps :
Bromination: The starting material, 1,2-bis(4-(trifluoromethyl)phenyl)ethene, is brominated to form 3,4-dibromo-1,2-bis(4-(trifluoromethyl)phenyl)ethene.
Grignard Reaction: The dibromo compound is then subjected to a Grignard reaction using nickel powder and zinc as reducing agents to yield the final product, Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced under specific conditions to yield nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nickel(II) complexes, while substitution reactions can produce a wide range of nickel-ligand complexes .
Scientific Research Applications
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) has several applications in scientific research :
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and reduction reactions.
Organic Electronics: Due to its electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Material Science: The compound’s stability and electronic characteristics make it suitable for use in the fabrication of advanced materials.
Mechanism of Action
The mechanism by which Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) exerts its effects is primarily through its role as a catalyst . The nickel center can facilitate various chemical transformations by coordinating to substrates and lowering the activation energy of reactions. The trifluoromethyl groups on the ligands enhance the compound’s stability and electronic properties, making it an effective catalyst in both homogeneous and heterogeneous catalysis.
Comparison with Similar Compounds
Similar Compounds
Tris[(E)-1,2-bis[4-(methyl)phenyl]ethene]nickel(0): Similar structure but with methyl groups instead of trifluoromethyl groups.
Tris[(E)-1,2-bis[4-(chloromethyl)phenyl]ethene]nickel(0): Contains chloromethyl groups instead of trifluoromethyl groups.
Uniqueness
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) is unique due to the presence of trifluoromethyl groups, which significantly enhance its electronic properties and stability compared to similar compounds with different substituents . This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
Molecular Formula |
C48H30F18Ni |
---|---|
Molecular Weight |
1007.4 g/mol |
IUPAC Name |
nickel;1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H; |
InChI Key |
MPYIHPQSDZTTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
Origin of Product |
United States |
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